3,4-dihydroisoquinolin-2(1H)-amine hydrochloride
Description
3,4-Dihydroisoquinolin-2(1H)-amine hydrochloride is a bicyclic tertiary amine derivative featuring a partially saturated isoquinoline core. This compound and its analogs are widely explored in medicinal chemistry due to their versatility as intermediates or active pharmacophores. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological applications. Key structural features include a nitrogen atom at position 2 and a fused benzene ring with partial saturation (). Substitutions on the aromatic ring (e.g., methoxy groups) or modifications to the amine side chain significantly influence its biological activity and physicochemical properties .
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.ClH/c10-11-6-5-8-3-1-2-4-9(8)7-11;/h1-4H,5-7,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNYYLITGNBPJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30508483 | |
| Record name | 3,4-Dihydroisoquinolin-2(1H)-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30508483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79492-26-5 | |
| Record name | 3,4-Dihydroisoquinolin-2(1H)-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30508483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydroisoquinolin-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Bischler-Napieralski Cyclization
The Bischler-Napieralski reaction remains a cornerstone for constructing the tetrahydroisoquinoline scaffold. In this method, phenethylamine derivatives undergo cyclodehydration in the presence of phosphoryl chloride (POCl₃) or other Lewis acids to form dihydroisoquinolines. For example, Stokker et al. demonstrated that treating [2-(3-bromophenyl)ethyl]amine with POCl₃ yields 6-bromo-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline, which can be further reduced to the target amine. Subsequent hydrolysis and hydrochloride salt formation afford the final product in moderate yields (45–60%).
Reduction of Nitriles
Reductive amination of cyano-substituted intermediates provides an alternative pathway. For instance, 3,4-dihydroisoquinoline-2-carbonitrile can be hydrogenated using palladium on carbon (Pd/C) under hydrogen atmosphere to yield the primary amine, which is then treated with hydrochloric acid to form the hydrochloride salt. This method offers scalability but requires careful control of reaction conditions to avoid over-reduction.
Modern Synthetic Approaches
Ugi-4CR and Nucleophilic Substitution
A one-pot synthesis leveraging the Ugi four-component reaction (Ugi-4CR) was developed by Pan et al.. Sulfonium salts, arylglyoxals, primary amines, and isocyanides react at room temperature in the presence of triethylamine (NEt₃) to form 3,4-dihydroisoquinolin-1(2H)-ones. Subsequent nucleophilic substitution with ammonia or ammonium chloride introduces the amine group, followed by hydrochloride salt formation (yields: 48–86%). This method excels in atom economy and functional group tolerance (Table 1).
Table 1. Yields of Ugi-4CR-Based Synthesis
| Substrate | Yield (%) | Conditions |
|---|---|---|
| 4-Methoxyphenylglyoxal | 86 | NEt₃, RT, 12 h |
| 2-Nitrophenylglyoxal | 62 | NEt₃, RT, 24 h |
| 3-Bromophenylglyoxal | 48 | NEt₃, RT, 36 h |
Cyclization of Carbamates and Ureas
Tomohiko Ohwada’s group reported that carbamates and ureas derived from phenethylamines undergo acid-mediated cyclization to form 3,4-dihydroisoquinolinones. For example, treating N-Boc-(β-arylethyl)carbamates with triflic acid (TfOH) generates isocyanate intermediates, which cyclize via Friedel-Crafts mechanisms. Subsequent reduction with sodium borohydride (NaBH₄) and hydrochloride treatment yield the target compound. Methanesulfonic acid (MsOH) enhances cyclization efficiency for electron-deficient substrates.
Optimization Strategies
Solvent and Catalyst Screening
Recent studies highlight the role of lanthanide catalysts in improving Grignard reagent compatibility. For instance, LnCl₃·2LiCl facilitates the addition of methylmagnesium bromide (MeMgBr) to enolizable ketones, achieving tertiary alcohol intermediates in >80% yield. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are preferred for their ability to stabilize reactive intermediates.
Purification Techniques
Crude products often require silica gel chromatography for purification. For large-scale synthesis, recrystallization from ethanol/water mixtures enhances purity (>98% by HPLC). TRC and AK Scientific report commercial batches with purities ≥95% using these methods.
Analytical Characterization
- NMR Spectroscopy : ¹H NMR (400 MHz, D₂O) shows characteristic signals at δ 3.12 (s, 2H, CH₂NH₂), 4.30 (s, 2H, CH₂Cl), and 7.19–7.69 (m, 4H, aromatic).
- Mass Spectrometry : ESI-MS m/z 149.1 [M+H]⁺ (calc. 148.1 for C₉H₁₀N₂).
- X-ray Crystallography : Single-crystal studies confirm the chair conformation of the dihydroisoquinoline ring.
Applications and Derivatives
3,4-Dihydroisoquinolin-2(1H)-amine hydrochloride serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroisoquinolin-2(1H)-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Isoquinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Scientific Research Applications
Neuropharmacology
Research indicates that 3,4-dihydroisoquinolin-2(1H)-amine hydrochloride acts as a positive allosteric modulator of the dopamine D1 receptor. This property makes it a candidate for treating neurodegenerative disorders such as Parkinson's disease and schizophrenia. In particular, it may alleviate symptoms associated with cognitive impairments in these conditions .
Key Findings:
- Parkinson's Disease: The compound has shown promise in improving motor symptoms and cognitive functions in preclinical models.
- Schizophrenia: It may help mitigate negative symptoms and cognitive deficits associated with this disorder.
Anticancer Activity
Numerous studies have investigated the anticancer properties of this compound, revealing its ability to induce apoptosis in various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Caspase activation |
| A549 | 20 | Cell cycle arrest |
The mechanism involves the activation of caspase pathways and modulation of cell cycle progression, highlighting its potential as an anticancer agent.
Antimicrobial Properties
The compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies report Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL, indicating its potential as an antimicrobial agent.
Mechanistic Insights
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound inhibits key enzymes such as acetylcholinesterase, which is critical for treating neurodegenerative diseases.
- Apoptosis Induction: It activates intrinsic apoptotic pathways through caspase activation.
- Antioxidant Activity: The compound scavenges free radicals, thereby reducing oxidative damage in cells.
Neuroprotective Effects
Recent investigations have shown that this compound can inhibit acetylcholinesterase activity, which is vital for managing Alzheimer's disease. Furthermore, it has demonstrated reduced oxidative stress in neuronal cells, suggesting neuroprotective capabilities.
Antidepressant Potential
A series of studies focusing on derivatives of this compound have indicated potential antidepressant effects. For instance, compounds derived from it showed protective effects on neuronal cells under stress conditions and improved locomotor activity in animal models compared to established antidepressants like Agomelatine .
Mechanism of Action
The mechanism of action of 3,4-dihydroisoquinolin-2(1H)-amine hydrochloride involves its interaction with various molecular targets and pathways. For instance, it may act on neurotransmitter systems in the central nervous system, influencing serotonin and norepinephrine levels, which are associated with its antidepressant effects . Additionally, its antifungal activity may involve the disruption of biological membrane systems in pathogens .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Table 1: Structural Features and Substituents
Physicochemical Properties
Table 3: Melting Points and Solubility
- Trends :
Table 4: Pharmacological Targets and Efficacy
- Key Insights: The 6,7-dimethoxy group () enhances P-gp inhibition, critical for overcoming cancer MDR.
Biological Activity
3,4-Dihydroisoquinolin-2(1H)-amine hydrochloride (CAS No. 79492-26-5) is a compound that has attracted attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
3,4-Dihydroisoquinolin-2(1H)-amine is characterized by its isoquinoline core structure, which is known for various biological activities. The hydrochloride salt form enhances its solubility and stability in biological systems.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, it demonstrated inhibition of growth against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, highlighting its potential as an antimicrobial agent .
Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies revealed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the activation of caspase pathways and the modulation of cell cycle progression .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Caspase activation |
| A549 | 20 | Cell cycle arrest |
Neuroprotective Effects
Recent studies suggest that this compound may have neuroprotective effects. It has been shown to inhibit acetylcholinesterase activity, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's . Additionally, it has been associated with reduced oxidative stress in neuronal cells.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits specific enzymes such as acetylcholinesterase and various kinases involved in cell signaling pathways.
- Apoptosis Induction : It activates intrinsic apoptotic pathways through caspase activation.
- Antioxidant Activity : The compound scavenges free radicals, thereby reducing oxidative damage in cells.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound involved testing against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent response with significant bacterial inhibition observed at higher concentrations .
Case Study 2: Anticancer Activity
In a controlled experiment involving MCF-7 cells, treatment with varying concentrations of the compound resulted in a notable decrease in cell viability after 48 hours. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls .
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for 3,4-dihydroisoquinolin-2(1H)-amine hydrochloride derivatives?
- Methodology : Key steps include:
- Alkylation : Reacting chloroalkylamine hydrochlorides (e.g., 9–13) with intermediates like 7 or 8 in DMF/K₂CO₃ to form precursors (e.g., 14–19) .
- Nitro Reduction : Catalytic hydrogenation (Pd/C or Raney nickel) to convert nitro groups to anilines (e.g., 20–25) .
- Coupling : Thiophene-2-carbimidothioate hydroiodide coupling in ethanol to final products (e.g., 26–31) .
- Data Table :
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Alkylation | DMF, K₂CO₃, RT | 60-85% |
| Reduction | Pd/C, H₂ or Raney Ni, hydrazine | 70-90% |
| Coupling | Ethanol, RT | 50-75% |
Q. How are structural and purity assessments performed for dihydroisoquinoline derivatives?
- Analytical Methods :
- NMR (¹H/¹³C) : Confirms regiochemistry and substituent positions (e.g., 9l and 9m in ) .
- LC/MS : Validates molecular weight and purity (e.g., 9m with m/z 358.2) .
- Elemental Analysis : Ensures stoichiometric consistency (e.g., C, H, N, Cl ratios) .
Advanced Research Questions
Q. How can catalytic hydrogenation conditions be optimized for nitro reductions in dihydroisoquinoline synthesis?
- Comparative Analysis :
- Pd/C : Requires H₂ gas, shorter reaction times, but sensitive to steric hindrance .
- Raney Nickel : Uses hydrazine hydrate, better for bulky substrates but slower .
- Recommendation : Screen catalysts with substrates varying in steric bulk. Use Pd/C for linear chains and Raney Ni for branched analogs .
Q. What strategies improve low yields in coupling reactions with thiophene-2-carbimidothioate hydroiodide?
- Approaches :
- Solvent Optimization : Ethanol vs. acetonitrile for solubility and reactivity .
- Temperature Control : Room temperature avoids side reactions (e.g., hydrolysis) .
- Catalytic Additives : KI in nucleophilic displacements enhances reaction rates (e.g., 37 and 38 synthesis) .
Q. How are computational methods applied to predict bioactivity of dihydroisoquinoline derivatives?
- Case Study : Molecular docking (e.g., compound 5f in ) evaluates binding to targets like kinases or GPCRs .
- Workflow :
Generate 3D structures (e.g., Schrödinger Maestro).
Dock into active sites (e.g., AutoDock Vina).
Validate with in vitro assays (e.g., sigma-2 receptor binding in ) .
Q. What precautions are critical for handling hygroscopic intermediates in dihydroisoquinoline synthesis?
- Guidelines :
- Storage : Keep in sealed containers with desiccants; protect from light (e.g., dopamine hydrochloride protocols in ) .
- Handling : Use inert atmosphere (N₂/Ar) for moisture-sensitive steps (e.g., reduction of nitro intermediates) .
Data Contradiction Resolution
Q. How to address yield inconsistencies in dihydroisoquinoline alkylation with varying substituents?
- Root Cause : Electronic (e.g., electron-withdrawing groups reduce nucleophilicity) or steric effects.
- Mitigation :
- Kinetic Studies : Monitor reaction progress via TLC/HPLC to identify bottlenecks.
- Alternative Reagents : Use Mitsunobu conditions for sterically hindered substrates .
Biological Evaluation
Q. What assays assess dihydroisoquinoline derivatives as enzyme inhibitors (e.g., Smad3)?
- Protocols :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
